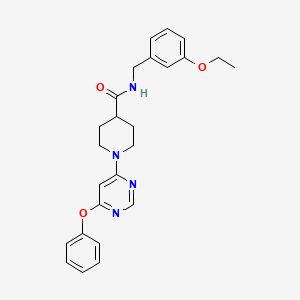

N-(3-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Description

N-(3-Ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a piperidine carboxamide derivative featuring a 3-ethoxybenzyl group attached to the piperidine nitrogen and a 6-phenoxypyrimidin-4-yl substituent at the 1-position of the piperidine ring.

Properties

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-2-31-22-10-6-7-19(15-22)17-26-25(30)20-11-13-29(14-12-20)23-16-24(28-18-27-23)32-21-8-4-3-5-9-21/h3-10,15-16,18,20H,2,11-14,17H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXIIPJBNNNWDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

Research indicates that compounds similar to N-(3-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine derivatives often exhibit their biological effects through modulation of various biochemical pathways. These include:

- Inhibition of Enzymatic Activity : Many piperidine derivatives act as enzyme inhibitors, affecting pathways related to cancer and infectious diseases.

- Receptor Binding : The structural components allow for interaction with specific receptors, influencing cellular signaling and function.

Anticancer Properties

Several studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, compounds structurally related to N-(3-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine have shown significant activity against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF7 | 12.5 |

| B | HeLa | 8.0 |

| C | A549 | 15.0 |

These results suggest that modifications in the piperidine structure can lead to enhanced anticancer activity.

Antiviral Activity

The antiviral potential of similar compounds has also been explored. In one study, derivatives were tested against HIV and showed moderate protection against viral replication.

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| D | HIV | 5.0 |

| E | HSV | 10.0 |

These findings indicate that the piperidine core may be beneficial in developing antiviral agents.

Study 1: Synthesis and Evaluation

A study synthesized several derivatives based on the piperidine framework and evaluated their biological activities. The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, with some showing promising results in inhibiting tumor growth in vivo.

Study 2: Mechanistic Insights

Another research focused on the mechanism by which piperidine derivatives inhibit specific kinases involved in cancer progression. The study demonstrated that these compounds could effectively reduce kinase activity, leading to decreased proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares a core piperidine carboxamide scaffold with multiple analogs, differing primarily in substituents on the benzyl group and the heterocyclic ring (pyrimidine or oxazole). Key structural comparisons include:

Key Observations:

- Benzyl Substituents: Halogenated benzyl groups (e.g., chloro, fluoro, bromo) are common in related compounds , whereas the target’s ethoxy group introduces an ether linkage, likely enhancing hydrophilicity compared to halogens.

- Synthetic Efficiency: Yields for analogous amide couplings range from 29% to 82%, influenced by steric hindrance and reactivity of substituents .

Pharmacological Implications

- Antiviral Activity: Compounds with aryloxazole or pyrimidine motifs (e.g., and ) demonstrate activity against HCV and SARS-CoV-2, respectively, highlighting the scaffold’s versatility in targeting viral proteins . The target’s phenoxypyrimidine group may similarly engage in π-stacking or hydrogen bonding with viral entry receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.